N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]-N-methylprop-2-enamide
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Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The yield, melting point, and spectral data (IR, NMR, MS) were provided, which can be used as a reference for the synthesis of the target compound .Molecular Structure Analysis
Thiazoles are important heterocyclics exhibiting diverse biological activities . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported in the literature . The colorimetric assays established weak COX-1 inhibitory activity of these compounds compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in the literature . The NMR, IR, and mass spectral data were provided, which can be used as a reference for the target compound .Safety And Hazards
properties
IUPAC Name |
N-[2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-5-13(18)16(4)8-11(17)14-7-6-12-15-9(2)10(3)19-12/h5H,1,6-8H2,2-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIELDOVUBMXJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNC(=O)CN(C)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2-(dimethyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)-N-methylprop-2-enamide |
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